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molecular formula C11H10BrN3O B8645977 3-Bromo-1-ethyl-5-(pyrazin-2-yl)pyridin-2(1H)-one CAS No. 89996-18-9

3-Bromo-1-ethyl-5-(pyrazin-2-yl)pyridin-2(1H)-one

Cat. No. B8645977
M. Wt: 280.12 g/mol
InChI Key: RYDQAQRWEGDIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04432979

Procedure details

1.5 g of sodium methoxide is added to a stirred mixture of 3-bromo-5-(2-pyrazinyl)-2(1H)-pyridone (6.3 g) in DMF (200 ml) warmed to a temperature of 80° C. 4 ml of bromoethane are added to the warmed reaction mixture which is stirred for 30 minutes at 80° C. The reaction mixture is cooled to RT, stirred overnight, filtered and the filtrate acidified to pH 5.7 by addition of methanolic HCl. The acidified filtrate is evaporated resulting in a thick red oil. The oil is treated with hot isopropanol and the inorganic salts filtered off. The isopropanol solution is warmed, charcoal added, and filtered while hot. The filtrate is evaporated resulting in a tan solid which is dissolved in warm toluene and chromatographed on a column of silica gel (40 g per g tan solid) dispersed in toluene. The column is eluted increasing concentrations of ethyl acetate in toluene followed by methanol and ethyl acetate. The purified product is recrystallized from decane and toluene. The initial crop of crystals is identified as the O-ethylated product isomer while the addition of toluene caused the crystallization of a second crop of crystals which is identified as the desired N-ethyl pyridone, M.P. 129°-132° C.
Name
sodium methoxide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Br:4][C:5]1[C:6](=[O:17])[NH:7][CH:8]=[C:9]([C:11]2[CH:16]=[N:15][CH:14]=[CH:13][N:12]=2)[CH:10]=1.Br[CH2:19][CH3:20].C(O)(C)C>CN(C=O)C.C1(C)C=CC=CC=1>[Br:4][C:5]1[C:6](=[O:17])[N:7]([CH2:19][CH3:20])[CH:8]=[C:9]([C:11]2[CH:16]=[N:15][CH:14]=[CH:13][N:12]=2)[CH:10]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
1.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
6.3 g
Type
reactant
Smiles
BrC=1C(NC=C(C1)C1=NC=CN=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
BrCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred for 30 minutes at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate acidified to pH 5.7 by addition of methanolic HCl
CUSTOM
Type
CUSTOM
Details
The acidified filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
resulting in a thick red oil
FILTRATION
Type
FILTRATION
Details
the inorganic salts filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The isopropanol solution is warmed
ADDITION
Type
ADDITION
Details
charcoal added
FILTRATION
Type
FILTRATION
Details
filtered while hot
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
resulting in a tan solid which
CUSTOM
Type
CUSTOM
Details
chromatographed on a column of silica gel (40 g per g tan solid)
ADDITION
Type
ADDITION
Details
dispersed in toluene
WASH
Type
WASH
Details
The column is eluted
TEMPERATURE
Type
TEMPERATURE
Details
increasing concentrations of ethyl acetate in toluene
CUSTOM
Type
CUSTOM
Details
The purified product is recrystallized from decane and toluene
ADDITION
Type
ADDITION
Details
The initial crop of crystals is identified as the O-ethylated product isomer while the addition of toluene
CUSTOM
Type
CUSTOM
Details
the crystallization of a second crop of crystals which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C(N(C=C(C1)C1=NC=CN=C1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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